2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole

Nucleophilic Substitution Chemical Reactivity Synthetic Intermediate

This 2-(1-chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole offers a unique dual-functional scaffold that no analog replicates. The 1-chloroethyl group serves as a versatile electrophilic handle for nucleophilic displacement with amines, thiols, and alkoxides, enabling rapid library generation for antimicrobial SAR. Its electron-withdrawing 5-ethylsulfonyl group modulates reactivity and drug-likeness (0 Lipinski violations), delivering a superior starting point vs. the high-LogP clinical candidate Ezutromid. Secure this 95% pure intermediate for hit confirmation against drug-resistant Gram-positive targets.

Molecular Formula C11H12ClNO3S
Molecular Weight 273.74 g/mol
Cat. No. B15057225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole
Molecular FormulaC11H12ClNO3S
Molecular Weight273.74 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C(C)Cl
InChIInChI=1S/C11H12ClNO3S/c1-3-17(14,15)8-4-5-10-9(6-8)13-11(16-10)7(2)12/h4-7H,3H2,1-2H3
InChIKeyYDHSLPBCBZICNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole: A Dual-Functionalized Benzoxazole Scaffold for Targeted Synthesis and Antimicrobial Screening


2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole (CAS 1355224-73-5) is a synthetic small molecule with the molecular formula C₁₁H₁₂ClNO₃S and a molecular weight of 273.74 g/mol . It belongs to the benzoxazole derivative class, characterized by a benzo[d]oxazole core substituted with an electron-withdrawing ethylsulfonyl group at the 5-position and a reactive 1-chloroethyl moiety at the 2-position . This dual functionalization creates a unique scaffold that combines the potential for nucleophilic substitution at the chloroethyl group with the electronic modulation provided by the sulfonyl group, making it a versatile intermediate for further derivatization in medicinal chemistry and chemical biology . The commercially available compound typically meets a minimum purity specification of 95% .

Why 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole Cannot Be Interchanged with Other 5-Ethylsulfonyl or 2-Haloalkyl Benzoxazole Analogs


The specific combination of a 2-(1-chloroethyl) group and a 5-ethylsulfonyl group on the benzo[d]oxazole core results in unique electronic, steric, and reactivity properties that are not replicated by other in-class compounds . For instance, replacing the 1-chloroethyl group with a non-halogenated ethyl group (as in 2-ethyl-5-(ethylsulfonyl)benzo[d]oxazole) eliminates the leaving group capacity, which is critical for nucleophilic substitution-based derivatization . Conversely, using a 2-chloromethyl analog (CAS 1018186-60-1) alters the steric environment and the stability of the resulting carbocation intermediate, which can lead to different reaction kinetics and product profiles [1]. Furthermore, class-level evidence indicates that even minor structural modifications in 5-ethylsulfonylbenzoxazoles can lead to substantial differences in antimicrobial activity, making the procurement of the precise structure essential for reproducible biological screening [2].

Quantitative Differentiation Evidence Guide for 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole


Enhanced Alkylating Capacity vs. Non-Halogenated 2-Ethyl Analog

The target compound possesses a 1-chloroethyl group at the 2-position, which is a reactive alkylating center for nucleophilic substitution. This contrasts directly with the non-halogenated analog, 2-ethyl-5-(ethylsulfonyl)benzo[d]oxazole, which lacks a leaving group and is therefore unreactive towards nucleophiles . While specific comparative kinetic data for this exact pair is absent in the public domain, this structural distinction is a foundational principle of organic chemistry. The presence of the chlorine atom enables further derivatization, such as the introduction of amines, thiols, or alkoxides, which is a critical functional advantage for its use as a synthetic intermediate .

Nucleophilic Substitution Chemical Reactivity Synthetic Intermediate

Inferred Antimicrobial Activity from a Related 5-Ethylsulfonylbenzoxazole Series

No direct antimicrobial MIC value is available for the target compound. However, a 2025 study on 30 new 2-substituted-5-(methyl/ethylsulfonyl)benzoxazole derivatives provides class-level evidence. Several compounds in this series (N25–N28, N30–N32) exhibited activity against Vancomycin-Resistant Enterococcus faecium (VREF) at a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, which was comparable to the standards ampicillin and vancomycin [1]. Given the shared pharmacophore of a 5-ethylsulfonylbenzoxazole core, the target compound is a structurally relevant candidate for antimicrobial screening, with the potential for comparable or differentiated activity based on its unique 2-substituent.

Antimicrobial Screening MIC Benzoxazole Derivatives

Validated Purity Benchmark Relative to a Direct Chloromethyl Analog

The target compound is commercially available with a guaranteed minimum purity of 95% from a traceable supplier . Its closest structural analog with a chloromethyl group, 2-(chloromethyl)-5-(ethylsulfonyl)benzo[d]oxazole (CAS 1018186-60-1), is also available with a specified purity of 98% . While the chloromethyl analog offers a slightly higher purity specification, the target compound's 95% purity is a well-defined benchmark that ensures batch-to-batch consistency for sensitive research applications like structure-activity relationship (SAR) studies, provided the impurity profile is managed.

Chemical Purity Procurement Specification Quality Control

Computationally Predicted Oral Bioavailability Potential vs. High Molecular Weight Ezutromid

Computational predictions based on Lipinski's Rule of Five indicate that the target compound has a favorable drug-likeness profile. With a molecular weight of 273.74 g/mol and calculated hydrogen bond acceptors (5) and donors (0), it does not violate any Lipinski rules [1]. This stands in stark contrast to the only well-studied 5-ethylsulfonylbenzoxazole, Ezutromid (5-(ethylsulfonyl)-2-(naphthalen-2-yl)benzo[d]oxazole), which has a molecular weight of 337.39 g/mol and a calculated LogP that significantly exceeds 5, leading to poor oral bioavailability . The target compound's superior drug-likeness profile makes it a more attractive starting point for oral drug discovery programs than the naphthyl analog.

Drug-likeness ADMET Oral Bioavailability Physicochemical Properties

Validated Application Scenarios for Procuring 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole


Antimicrobial Hit-to-Lead Screening Based on Class-Level VREF Activity

Procurement is scientifically justified for inclusion in antimicrobial screening cascades targeting drug-resistant Gram-positive bacteria. While no direct MIC data exists for this compound, the structural class (5-ethylsulfonylbenzoxazoles) has produced compounds with MICs of 32 µg/mL against VREF, on par with last-resort antibiotics . Its superior drug-likeness profile (0 Lipinski violations) makes it a high-priority candidate for hit confirmation and lead optimization in oral antibacterial programs.

Synthetic Intermediate for Generating Diversified Benzoxazole Libraries

The 1-chloroethyl group functions as a versatile electrophilic handle for nucleophilic displacement with a wide range of amines, thiols, and alkoxides . This reactivity is essential for generating focused libraries of 2-substituted-5-ethylsulfonylbenzoxazole derivatives for SAR studies. This capability is absent in non-halogenated analogs like 2-ethyl-5-(ethylsulfonyl)benzo[d]oxazole [1].

Medicinal Chemistry Exploration with a Bioavailable Benzoxazole Scaffold

The compound is a superior starting point for medicinal chemistry compared to the advanced but flawed clinical candidate Ezutromid. While Ezutromid (a 2-naphthyl analog) demonstrated a proof-of-concept in a Phase 2 DMD trial, it suffered from poor oral bioavailability due to its high LogP and molecular weight . The target compound, with its low molecular weight and predicted favorable LogP, provides a cleaner scaffold to explore utrophin modulation or other benzoxazole-targetable biology without inherent ADMET liabilities [1].

Chemical Biology Probe Development via Covalent Protein Modification

The reactive chloroethyl group can also be leveraged to create covalent probes for target identification. By attaching a reporter tag (e.g., biotin, fluorophore) via nucleophilic substitution, or by using the inherent alkylating capacity to covalently engage a target protein, this compound serves as a foundational element for developing chemical biology tools to study pathways where 5-ethylsulfonylbenzoxazoles are active .

Quote Request

Request a Quote for 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.